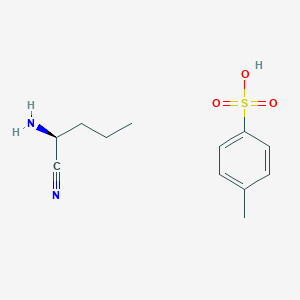
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group, a pyrazolyl moiety, and a phenyl ring, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: A mixture of water and an organic solvent (e.g., toluene or ethanol)
Temperature: Typically between 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; performed in an alcohol solvent like methanol at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often conducted in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include phenol derivatives, hydroxyl compounds, and substituted aryl compounds, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound’s unique structure allows it to modulate various biological pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the cyclopropyl group, affecting its reactivity and applications.
(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid:
Uniqueness
(2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic effects. These effects enhance its reactivity and make it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H13BN2O2 |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
(2-cyclopropyl-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-5-4-10(15-7-1-6-14-15)8-11(12)9-2-3-9/h1,4-9,16-17H,2-3H2 |
Clé InChI |
UTKWFGDLZURFSF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=CC=N2)C3CC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)



![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)




![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)

